2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide
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Overview
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorobenzylthio group and a pentylacetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the 4-chlorobenzylthio Group: The 4-chlorobenzylthio group can be introduced by reacting the thiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Pentylacetamide Group: The final step involves the acylation of the thiazole intermediate with pentylacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Scientific Research Applications
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest.
Mechanism of Action
The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathway Modulation: It can modulate signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS2/c1-2-3-4-9-19-16(21)10-15-12-23-17(20-15)22-11-13-5-7-14(18)8-6-13/h5-8,12H,2-4,9-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGRHYHKCZVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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